Structural Differentiation: 4-Chlorobenzyl Urea Substituent vs. 2,4-Dichlorobenzylamino-Pyrimidine Congeners in CCR4 Antagonist Patent
The patent family US-9493453-B2 / EP2805947B1 discloses two distinct structural sub-classes of piperazinyl pyrimidine CCR4 antagonists: (i) compounds where the piperazine ring is substituted at the 4-position of a pyrimidine core with a urea/amide side chain (including the target compound's scaffold), and (ii) compounds where the piperazine ring is attached at the 2-position of a pyrimidine core bearing a 2,4-dichlorobenzylamino substituent [1][2]. The target compound belongs to the first sub-class with a 4-chlorobenzyl carboxamide side chain and a 6-methyl substituent on the pyrimidine, whereas the patent's specifically claimed and exemplified compounds predominantly feature the 2,4-dichlorobenzylamino-pyrimidin-2-yl-piperazine scaffold [2]. This regiochemical and substituent divergence means that any CCR4 antagonist activity data reported for the patent's exemplified compounds cannot be directly extrapolated to the target compound; the target compound represents a distinct chemical series within the same patent family.
| Evidence Dimension | Core scaffold and substituent pattern within CCR4 antagonist patent family |
|---|---|
| Target Compound Data | 6-methylpyrimidin-4-yl-piperazine with N-(4-chlorobenzyl)carboxamide side chain; piperazine attached at pyrimidine 4-position |
| Comparator Or Baseline | Patent-preferred series: 2,4-dichlorobenzylamino-6-substituted-pyrimidin-2-yl-piperazine with acyl side chains; piperazine attached at pyrimidine 2-position |
| Quantified Difference | Qualitative structural divergence: different pyrimidine attachment point (C4 vs. C2), different N-substituent class (4-chlorobenzyl urea vs. 2,4-dichlorobenzylamino), different side chain (carboxamide vs. acyl/propanone) |
| Conditions | Patent disclosure US-9493453-B2 / EP2805947B1; structural analysis based on Formula I and exemplified compound lists |
Why This Matters
Procurement decisions must account for the fact that the target compound is not a representative of the patent's most thoroughly characterized sub-series, and its pharmacological profile cannot be inferred from data on the 2,4-dichlorobenzylamino-pyrimidine compounds.
- [1] Li S, Wang Y, Xiao J, Ma D, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent 9,493,453 B2 (granted 2016-11-15). Formula I definition and scope. View Source
- [2] EP2805947B1: Piperazinyl pyrimidine derivatives, preparation method and use thereof. Claims 1-4 and specifically enumerated compounds featuring 2,4-dichlorobenzylamino-pyrimidine scaffold. View Source
